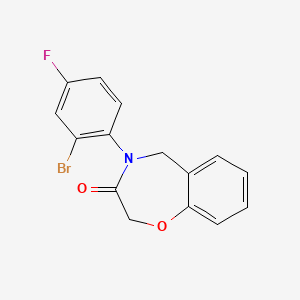

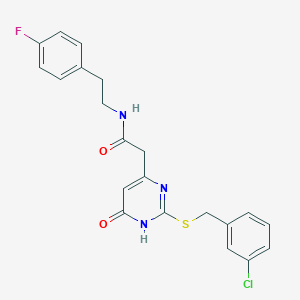

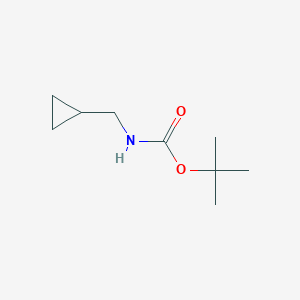

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with the formula C4H4S . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They are commonly found in many biological and synthetic compounds.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique

DNA Adduct Formation and Mutagenic Effects

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide, due to its structural similarity to certain environmental pollutants and mutagens, can be instrumental in understanding DNA adduct formation. Such compounds have been studied for their ability to bind to DNA upon metabolic activation, leading to potential mutagenic effects, as observed in studies involving similar compounds like 1-nitropyrene (Howard et al., 1983).

Synthesis of Energetic Materials

Research on derivatives of this compound can lead to the development of high-performance energetic materials. Compounds with similar structures have been synthesized, showcasing properties like high density and thermal stability, suggesting potential applications in this domain (Zhang & Shreeve, 2014).

Catalytic Activity in Chemical Reactions

The compound and its analogs can enhance catalytic activity in various chemical reactions. For instance, similar compounds have been used to promote Cu-catalyzed N-arylation of anilines and secondary amines, showcasing their utility in facilitating complex chemical processes (Bhunia et al., 2017).

Pharmaceutical Applications

Compounds structurally similar to this compound have been investigated for their pharmacological properties, including potential antidepressant and antianxiety activities. This suggests the possibility of exploring similar therapeutic applications for this compound (Kumar et al., 2017).

Role in Inhibiting Enzyme Activities

Studies on compounds with structural similarities have shown potential in inhibiting enzyme activities, which can be critical in areas like cancer chemotherapy and malaria treatment. Such research opens avenues for using this compound in similar biomedical applications (Alnabulsi et al., 2018).

Development of Biologically Active Compounds

The compound and its derivatives can be pivotal in synthesizing new biologically active compounds with diverse pharmacological properties. Research in this area focuses on creating molecules with unique structural features, contributing to the development of novel therapeutic agents (Aniskova et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEMQBHOFUGXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(5Z)-5-indol-3-ylidene-4-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2664813.png)

![ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B2664814.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2664822.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2664825.png)

![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)